(alphaS,betaR)-beta-(2,5-Difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanenitrile
Description
Properties
Molecular Formula |
C13H12F2N4O |
|---|---|
Molecular Weight |
278.26 g/mol |
IUPAC Name |
(3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanenitrile |
InChI |
InChI=1S/C13H12F2N4O/c1-9(5-16)13(20,6-19-8-17-7-18-19)11-4-10(14)2-3-12(11)15/h2-4,7-9,20H,6H2,1H3/t9?,13-/m1/s1 |
InChI Key |
SYSUFNUKZJVPBI-WCRCJTMVSA-N |
Isomeric SMILES |
CC(C#N)[C@](CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O |
Canonical SMILES |
CC(C#N)C(CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
| Property | Details |
|---|---|
| Chemical Name | (alphaS,betaR)-beta-(2,5-Difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanenitrile |
| Molecular Formula | C13H12F2N4O |
| Molecular Weight | 278.26 g/mol |
| CAS Number | 241479-74-3 |
| Physical State | Solid |
| Purity | ≥ 99% |
| Boiling Point (Predicted) | 522.5 ± 60.0 °C |
| Density (Predicted) | 1.32 ± 0.1 g/cm³ |
| Water Solubility | Very slightly soluble (0.16 g/L at 25°C) |
| Index of Refraction | 1.586 |
| pKa (Predicted) | 10.95 ± 0.29 |
| Vapor Pressure | 0.0 ± 1.4 mmHg at 25°C |
This compound's solid state, low solubility in water, and specific stereochemistry influence the choice of solvents and conditions in its synthesis and purification.
Preparation Methods
Detailed Synthetic Route
Step 1: Preparation of the Triazole Intermediate
- Starting from appropriate hydrazine derivatives and nitriles, 1,2,4-triazole rings are constructed via condensation reactions.
- Reaction conditions typically involve refluxing in ethanol or other polar solvents under acidic catalysis (e.g., glacial acetic acid) for 3-5 hours.
- The triazole intermediate is purified by vacuum evaporation and filtration to remove impurities.
Step 2: Introduction of the 2,5-Difluorophenyl Group
- A nucleophilic substitution or addition reaction is employed to attach the 2,5-difluorophenyl moiety.
- This step often uses substituted benzaldehydes or halogenated phenyl precursors.
- Reaction optimization includes controlling temperature (~70°C), solvent polarity, and catalyst concentration to minimize side reactions.
Step 3: Installation of Beta-Hydroxy and Alpha-Methyl Groups
- Stereoselective hydroxylation at the beta position is achieved using controlled oxidation or hydroxy-functionalization agents.
- The alpha-methyl group is introduced via alkylation reactions using methylating agents under basic conditions.
- The stereochemistry (alphaS, betaR) is controlled by chiral catalysts or auxiliaries, or by using chiral starting materials.
Step 4: Formation of the Butanenitrile Chain
Reaction Conditions and Optimization
| Parameter | Typical Condition | Purpose/Effect |
|---|---|---|
| Solvent | Absolute ethanol or methanol | Good solubility and reaction medium |
| Catalyst | Glacial acetic acid or acidic catalyst | Promotes condensation and ring formation |
| Temperature | 60-80°C | Balances reaction rate and selectivity |
| Reaction Time | 3-5 hours | Ensures completion without degradation |
| pH | Slightly acidic (pH ~4-6) | Prevents side reactions and racemization |
| Purification | Vacuum evaporation, filtration | Removes impurities, improves purity |
Optimization focuses on maximizing yield (>90%) and purity (>95%) while preserving stereochemical integrity.
Analytical Techniques for Characterization
- Nuclear Magnetic Resonance (NMR) Spectroscopy : High-resolution ^1H, ^13C, and ^19F NMR confirm the stereochemistry and functional groups, especially the fluorinated phenyl ring and chiral centers.
- High-Performance Liquid Chromatography (HPLC) : Used to monitor reaction progress and purity, employing reversed-phase columns with methanol/water mobile phases containing 0.1% formic acid.
- Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive ion mode provides molecular weight confirmation and detects impurities.
- Infrared (IR) Spectroscopy : Confirms functional groups such as hydroxyl and nitrile moieties.
- Optical Rotation Measurements : Verify the stereochemical configuration of the final product.
Summary Table of Preparation Method
| Step | Reaction Type | Key Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Triazole ring formation | Hydrazine derivatives, nitriles, ethanol, acid | Triazole intermediate | Reflux 3-5 h, acidic medium |
| 2 | Nucleophilic substitution | 2,5-difluorobenzaldehyde or halogenated phenyl | Attachment of difluorophenyl | Temp ~70°C, controlled pH |
| 3 | Hydroxylation and alkylation | Hydroxylating agents, methylating agents | Beta-hydroxy and alpha-methyl | Chiral control essential |
| 4 | Side chain formation | Nitrile-containing reagents | Butanenitrile chain attached | Avoid racemization |
| 5 | Purification | Vacuum evaporation, filtration | >95% purity | Critical for product quality |
The preparation of This compound is a sophisticated multi-step synthetic process requiring precise control of stereochemical and reaction parameters. The synthesis typically involves triazole ring formation, selective functional group introduction, and careful purification to achieve a high-purity product essential for pharmaceutical applications, particularly as an intermediate in antifungal drug synthesis. Analytical methods such as NMR, HPLC, and MS are integral to monitoring and confirming the synthesis outcomes.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The difluorophenyl group can participate in substitution reactions with other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(alphaS,betaR)-beta-(2,5-Difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: It plays a crucial role in the development of antifungal drugs for treating invasive fungal infections.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of this compound involves its conversion into active antifungal agents, such as Isavuconazole. These agents inhibit the synthesis of ergosterol, a vital component of fungal cell membranes, leading to cell death. The molecular targets include enzymes involved in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase .
Comparison with Similar Compounds
Research Findings and Limitations
- Gaps in Data: Limited published studies exist on the target compound’s toxicological or ecological profiles, though its structural analog (CAS 166948-49-8) is classified as non-hazardous under standard safety protocols .
- Industrial Demand : The high cost of the target compound (€230.00/mg) reflects its niche applications and complex synthesis, whereas analogs with carboxylic acid groups are more cost-effective for bulk use .
Biological Activity
The compound (alphaS,betaR)-beta-(2,5-Difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanenitrile (CAS Number: 241479-74-3) is a derivative of 1,2,4-triazole that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 278.26 g/mol
- Purity : Typically ≥95%
- Appearance : Solid form
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives, compounds were tested against both Gram-positive and Gram-negative bacteria. The results showed that certain derivatives demonstrated potent antibacterial activity, suggesting potential applications in treating bacterial infections .
Cytokine Modulation
In vitro studies have shown that the compound can influence cytokine release in peripheral blood mononuclear cells (PBMCs). Specifically, it was found to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) significantly. The inhibition ranged from 44% to 60% at varying concentrations, indicating its potential as an anti-inflammatory agent .
Toxicity Assessment
Toxicity tests conducted on PBMC cultures revealed that the compound exhibited low toxicity at concentrations up to 100 µg/mL. Viability rates were comparable to control cultures treated with DMSO and standard anti-inflammatory drugs like ibuprofen .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of several triazole derivatives, including this compound. The compound was tested against a panel of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The results indicated that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus .
Case Study 2: Anti-inflammatory Properties
In another study focusing on inflammatory responses, the compound was evaluated for its effect on cytokine production in LPS-stimulated PBMCs. The findings are summarized in the table below:
| Compound Concentration (µg/mL) | TNF-α Production (% Inhibition) |
|---|---|
| 10 | 20 |
| 50 | 50 |
| 100 | 60 |
These results indicate a dose-dependent inhibition of TNF-α production, highlighting the compound's potential as an anti-inflammatory agent .
The biological activity of this compound is primarily attributed to its ability to modulate immune responses and exert antimicrobial effects through interaction with specific cellular pathways. The compound may inhibit key enzymes involved in inflammatory processes or bacterial metabolism.
Q & A
Basic: What synthetic methodologies are recommended for preparing (αS,βR)-β-(2,5-difluorophenyl)-β-hydroxy-α-methyl-1H-1,2,4-triazole-1-butanenitrile?
Methodological Answer:
The compound’s synthesis involves constructing the 1,2,4-triazole core and introducing stereospecific substituents. A general approach includes:
- Step 1: Reacting substituted benzaldehydes (e.g., 2,5-difluorobenzaldehyde) with a triazole precursor (e.g., 4-amino-1,2,4-triazole derivatives) under acidic reflux conditions (e.g., glacial acetic acid in ethanol, 4–6 hours) to form the triazole ring .
- Step 2: Enantioselective reduction or hydroxylation to install the β-hydroxy group with (αS,βR) stereochemistry. Chiral catalysts (e.g., Ru-BINAP complexes) may ensure stereocontrol.
- Step 3: Introducing the butanenitrile chain via nucleophilic substitution or alkylation under anhydrous conditions.
Key Considerations: Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Basic: How can the stereochemical configuration (αS,βR) be confirmed experimentally?
Methodological Answer:
Use chiral HPLC coupled with polarimetry or NMR spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃):
- Chiral HPLC: Employ a Chiralpak® AD-H column (5 μm, 250 × 4.6 mm) with hexane:isopropanol (90:10) at 1.0 mL/min. Compare retention times to enantiopure standards .
- 1H/13C-NMR: Analyze coupling constants (e.g., vicinal coupling in β-hydroxy group) and NOE correlations to confirm spatial arrangement .
- X-ray crystallography (if crystals are obtainable) provides definitive proof of absolute configuration .
Basic: What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability: Conduct accelerated degradation studies in buffers (pH 1–13) at 37°C. Monitor via HPLC-MS:
- Acidic conditions (pH < 3) may hydrolyze the nitrile group.
- Basic conditions (pH > 10) risk β-hydroxy dehydration.
- Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Store at −20°C in inert atmospheres (argon) to prevent oxidation .
Advanced: How can enantiomeric excess (ee) be optimized during synthesis?
Methodological Answer:
- Catalytic Asymmetric Synthesis: Use Sharpless asymmetric dihydroxylation or Noyori hydrogenation with (R)- or (S)-BINAP ligands to enhance ee (>95%).
- Kinetic Resolution: Employ lipases (e.g., Candida antarctica) for selective acetylation of undesired enantiomers .
- Crystallization-Induced Diastereomer Resolution: Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .
Advanced: What in vitro assays are suitable for evaluating metabolic stability?
Methodological Answer:
- Hepatocyte Incubation: Incubate with human liver microsomes (HLMs) and NADPH cofactor. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Cl₍ᵢₙₜ₎) .
- CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess inhibition potential. IC₅₀ values <10 μM indicate significant interactions .
Advanced: How can aqueous solubility be improved without compromising bioactivity?
Methodological Answer:
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) at the β-hydroxy position.
- Co-solvent Systems: Use PEG 400 or cyclodextrin inclusion complexes. Validate solubility via HT-Solubility Assay (shake-flask method in phosphate buffer, 24 hours) .
- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (sonication/emulsification) to enhance bioavailability .
Advanced: How to resolve contradictions in reported synthetic yields across studies?
Methodological Answer:
- Critical Parameter Analysis: Compare reaction conditions (e.g., solvent polarity, catalyst loading). For example, higher yields (85–96%) are achieved with anhydrous ethanol vs. aqueous systems due to reduced hydrolysis .
- Byproduct Identification: Use LC-MS to detect side products (e.g., dimerization or oxidation artifacts). Optimize quenching steps (e.g., rapid cooling post-reflux) .
Advanced: What computational methods predict binding affinity to target enzymes?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures of target enzymes (e.g., CYP450 isoforms). Validate docking poses with MD simulations (GROMACS, 100 ns) .
- Free Energy Perturbation (FEP): Calculate ΔΔG for analogs to prioritize synthetic targets. Correlate with experimental IC₅₀ values from ATX inhibition assays (Amplex Red fluorescence) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
